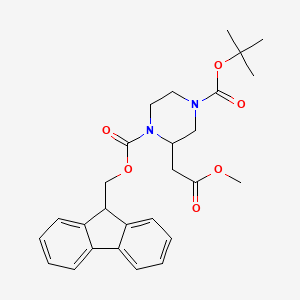

Methyl (4-BOC-2-FMOC-Pierazine)-2-acetate

Description

Significance of Substituted Piperazine (B1678402) Derivatives as Versatile Building Blocks in Chemical Research

Substituted piperazine derivatives are integral building blocks in the synthesis of a vast array of pharmaceuticals and research chemicals. The presence of the piperazine core can enhance the aqueous solubility and oral bioavailability of drug candidates. nih.gov Furthermore, the piperazine moiety often serves as a critical linker, connecting different pharmacophoric elements within a molecule to optimize their interaction with biological targets. nih.gov This versatility has led to the incorporation of piperazine scaffolds in drugs targeting a wide spectrum of diseases, including cancer, infectious diseases, and central nervous system disorders. The ability to modify the piperazine ring at both nitrogen and carbon atoms provides a powerful tool for chemists to fine-tune the properties of a molecule and explore structure-activity relationships (SAR).

Strategic Utility of Orthogonal Protecting Groups (Boc and Fmoc) in Complex Molecule Synthesis and Diversification

In the construction of complex molecules with multiple reactive sites, the use of protecting groups is indispensable. Orthogonal protecting groups, which can be removed under distinct chemical conditions without affecting each other, are particularly valuable. The tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups are a classic example of an orthogonal pair widely employed in organic synthesis, most notably in solid-phase peptide synthesis.

The Boc group is labile under acidic conditions, typically cleaved with reagents like trifluoroacetic acid (TFA), while remaining stable to basic conditions. Conversely, the Fmoc group is stable to acids but is readily removed by treatment with a mild base, such as piperidine (B6355638). This differential reactivity allows for the selective deprotection and subsequent functionalization of specific sites within a molecule, enabling the stepwise and controlled assembly of complex structures. This strategy is fundamental for the synthesis of peptides, peptidomimetics, and other intricate organic molecules where precise control over the reaction sequence is paramount.

Conceptual Framework of Methyl (4-BOC-N-FMOC-Piperazine)-2-acetate as a Multifunctional, Orthogonally Protected Synthetic Intermediate

Methyl (4-BOC-2-FMOC-Piperazine)-2-acetate emerges as a highly strategic synthetic intermediate that embodies the principles of both piperazine scaffold utility and orthogonal protection. This compound features a piperazine core functionalized with a methyl acetate (B1210297) group at the 2-position and orthogonally protected nitrogen atoms at the 1 and 4 positions with Fmoc and Boc groups, respectively.

This specific arrangement offers a powerful platform for molecular diversification. The methyl ester can be hydrolyzed to the corresponding carboxylic acid or can participate in various C-C bond-forming reactions. The two nitrogen atoms, masked by Boc and Fmoc groups, can be selectively unmasked to allow for sequential introduction of different substituents. For instance, removal of the Boc group with acid would free the N4-position for acylation, alkylation, or arylation, while the Fmoc-protected N1-position remains intact. Subsequently, the Fmoc group can be removed under basic conditions to allow for modification at the N1-position. This controlled, stepwise functionalization makes Methyl (4-BOC-2-FMOC-Piperazine)-2-acetate a valuable building block for the construction of complex, highly substituted piperazine derivatives for applications in drug discovery and materials science.

A general synthetic approach to this class of compounds, as suggested by commercial suppliers and adapted from patent literature, involves the initial alkylation of piperazine with a bromoacetic acid derivative, followed by the sequential and controlled introduction of the Boc and Fmoc protecting groups. The final step involves the esterification of the carboxylic acid to yield the methyl acetate. vulcanchem.com

Interactive Data Table: Properties of Protecting Groups

| Protecting Group | Chemical Name | Cleavage Condition | Stability |

| Boc | tert-Butoxycarbonyl | Acidic (e.g., TFA) | Stable to base, hydrogenolysis |

| Fmoc | 9-Fluorenylmethyloxycarbonyl | Basic (e.g., Piperidine) | Stable to acid |

Structure

3D Structure

Properties

IUPAC Name |

4-O-tert-butyl 1-O-(9H-fluoren-9-ylmethyl) 2-(2-methoxy-2-oxoethyl)piperazine-1,4-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N2O6/c1-27(2,3)35-25(31)28-13-14-29(18(16-28)15-24(30)33-4)26(32)34-17-23-21-11-7-5-9-19(21)20-10-6-8-12-22(20)23/h5-12,18,23H,13-17H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWIFPRXEVOVAHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(C(C1)CC(=O)OC)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Substituted Piperazine 2 Acetate Esters with Orthogonal N Protection

Strategies for Piperazine (B1678402) Ring Construction and Functionalization

The piperazine heterocycle is a prominent scaffold in a multitude of FDA-approved drugs and biologically active compounds. nih.govnih.gov However, its chemical diversity is often limited to substitutions on the ring's nitrogen atoms. nih.govnih.gov Expanding this diversity through functionalization of the carbon atoms is a key area of research. nih.govsci-hub.se

Enantioselective Approaches for Chiral 2,5-Disubstituted Piperazine Derivatives

A significant strategy for creating chiral 2,5-disubstituted piperazines involves utilizing chiral amino acids as starting materials. A divergent six-step synthesis has been developed to transform chiral amino acids into 5-substituted piperazine-2-acetic acid esters with high diastereoselectivity. nih.gov This method allows for the production of either cis or trans isomers, which can then be separated chromatographically to yield diastereomerically pure compounds. nih.gov By starting with commercially available amino acids or their corresponding amino alcohols, a complete set of 24 protected chiral 2,5-disubstituted piperazines has been synthesized as single stereoisomers in multigram quantities. nih.gov These versatile building blocks can be further functionalized on either of the nitrogen atoms, making them valuable starting materials for parallel library synthesis. nih.gov

Synthesis of Enantiopure 2,6-Disubstituted Piperazine-2-Acetic Acid Esters

An efficient four-step synthetic route has been established to convert chiral amino acids into 6-substituted piperazine-2-acetic acid esters. nih.gov This process yields diastereomeric mixtures of cis and trans products that can be separated by chromatography. nih.govsci-hub.se This methodology has been successfully used to generate a complete matrix of 24 monoprotected chiral 2,6-disubstituted piperazines from six different amino acids (and their antipodes), with each compound being a single absolute stereoisomer. nih.gov The resulting piperazines are versatile scaffolds that allow for functionalization on either nitrogen atom, serving as crucial intermediates for creating novel piperazine compounds and for parallel library synthesis. nih.gov The absolute stereochemistry of these scaffolds can be confidently assigned based on the known stereochemistry of the starting amino acid and confirmed through NMR spectroscopy and chiral HPLC analysis. sci-hub.se

Catalytic Cyclization and Amination Reactions for Piperazine Formation

Catalytic reactions are fundamental in synthesizing the piperazine ring. One general approach involves the use of primary amines and nitrosoalkenes as synthons to create piperazines with substituents on both carbon and nitrogen atoms. mdpi.comnih.gov This method proceeds through a sequential double Michael addition of nitrosoalkenes to an amine, forming bis(oximinoalkyl)amines. This is followed by a stereoselective catalytic reductive cyclization of the oxime groups to yield the piperazine ring. mdpi.comnih.gov The key steps in the reductive cyclization mechanism involve the catalytic hydrogenolysis of N-O bonds to form a diimine intermediate, which then cyclizes to a dihydropyrazine. Subsequent hydrogenation and elimination of ammonia lead to the final piperazine product. nih.gov

Another catalytic strategy is the cyclocondensation of ethylenediamine with ethylene glycol. researchgate.net Various catalytic systems have been explored for intermolecular and intramolecular cyclization processes to form piperazines. researchgate.net For instance, palladium-catalyzed amination reactions between aryl bromides and piperazine derivatives have been optimized with specific bases and solvents. nih.gov A Pd/BINAP catalyst system in a toluene-DBU solvent has proven effective for reactions with unprotected piperazine. nih.gov

| Catalyst/Reagent | Reactants | Product Type | Reference |

| 5%-Pd/C | Dialdooxime | Boc-piperazines | nih.gov |

| Ra-Ni | Diketooximes | 2,6-cis-piperazines | mdpi.com |

| Ru-PNP Pincer Complex | Diethanolamine | Piperazine | researchgate.net |

| Pd/BINAP | Arylbromide & Piperazine | Arylpiperazine | nih.gov |

Amino Acid-Derived Approaches to Piperazine Scaffolds

The use of amino acids as chiral starting materials is a powerful strategy for constructing enantiomerically pure piperazine scaffolds. This approach is not limited to a single substitution pattern, as demonstrated by the synthesis of 3-, 5-, and 6-substituted piperazine-2-acetic acid esters. mdpi.com These syntheses provide access to a family of chiral disubstituted piperazines, including both relative and absolute stereoisomers as single compounds. mdpi.com For example, a six-step synthesis transforms chiral amino acids into 3-substituted piperazine-2-acetic acid esters, yielding diastereomeric mixtures that can be separated. acs.org Similarly, 6-substituted piperazine-2-acetic acid esters are formed from optically pure amino acids in a four-step sequence. nih.govsci-hub.se This amino acid-based strategy allows for the creation of sp3-enriched scaffold families, which are valuable for exploring chemical diversity beyond traditional sp2-rich structures in drug discovery. sci-hub.se The resulting piperazine-based platforms offer a systematic way to generate diverse substitution patterns. sci-hub.se

Installation and Selective Manipulation of Boc and Fmoc Protecting Groups on Piperazine Nitrogens

Orthogonal protecting groups are essential for the selective functionalization of the two distinct nitrogen atoms in the piperazine ring. The tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups are commonly employed for this purpose due to their different lability conditions.

Chemoselective Boc Protection of Piperazine Nitrogens

The selective protection of one nitrogen atom in piperazine with a Boc group is a common requirement in multi-step syntheses. A traditional method involves the reaction of anhydrous piperazine with di-tert-butyl dicarbonate. nbinno.comchemicalbook.com However, this reaction can lead to the formation of the di-protected piperazine, resulting in lower yields of the desired mono-protected product and requiring extensive purification. nbinno.comgoogle.com

To improve selectivity, one alternative involves forming a salt by reacting piperazine with an acid, such as acetic acid, before the acylation with di-tert-butyl dicarbonate. nbinno.comgoogle.com A more recent and efficient method starts from diethanolamine, which undergoes chlorination, Boc protection, and subsequent cyclization to yield 1-Boc-piperazine with high yield (>93.5%) and purity. nbinno.comgoogle.com This innovative approach uses readily available materials and avoids hazardous solvents, making it suitable for industrial-scale production. nbinno.comgoogle.com The resulting N-Boc-piperazine is a versatile intermediate for synthesizing a wide range of biologically active molecules. nbinno.comresearchgate.net

Chemoselective Fmoc Protection of Piperazine Nitrogens

The introduction of the Fmoc protecting group onto one of the piperazine nitrogens is a key step in the synthesis of orthogonally protected piperazine derivatives. The Fmoc group, known for its base-lability, provides a means to selectively unmask one nitrogen for further functionalization while the other remains protected.

The reaction typically involves the treatment of a mono-Boc-protected piperazine with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The chemoselectivity of this reaction is critical, ensuring that the Fmoc group is introduced at the desired nitrogen atom. This is often achieved by controlling the reaction conditions, such as the stoichiometry of the reagents and the reaction temperature. The use of a base, like triethylamine or sodium carbonate, is common to neutralize the hydrochloric acid generated during the reaction.

The Fmoc group consists of a fluorenyl ring system linked to a methoxycarbonyl group, which is then attached to the nitrogen atom of the piperazine ring through a carbamate (B1207046) linkage. smolecule.com This structural feature is central to its function as a protecting group that can be selectively removed under basic conditions. smolecule.com

Orthogonal Deprotection Chemistries and Conditions

The strategic advantage of using Boc and Fmoc as protecting groups lies in their orthogonal deprotection profiles. The Boc group is susceptible to acidic conditions, while the Fmoc group is removed by bases. This allows for the sequential deprotection and functionalization of the piperazine nitrogens, a critical aspect in the synthesis of complex molecules. researchgate.net

The tert-butoxycarbonyl (Boc) protecting group is readily cleaved under acidic conditions, most commonly using trifluoroacetic acid (TFA). commonorganicchemistry.comstackexchange.comresearchgate.net The mechanism of Boc deprotection with TFA involves several key steps:

Protonation of the tert-butyl carbamate.

Loss of the stable tert-butyl cation, resulting in the formation of a carbamic acid.

Decarboxylation of the carbamic acid to yield the free amine.

Protonation of the newly formed amine under the acidic conditions to give the TFA salt. commonorganicchemistry.com

The tert-butyl cation generated during the reaction can be quenched by a scavenger or can deprotonate to form isobutylene gas. commonorganicchemistry.comnih.gov It is important to perform this reaction in an open or well-ventilated system to allow for the escape of carbon dioxide gas produced during the decarboxylation step. commonorganicchemistry.com

| Parameter | Condition | Reference |

| Reagent | Trifluoroacetic Acid (TFA) | commonorganicchemistry.comcommonorganicchemistry.com |

| Solvent | Dichloromethane (B109758) (DCM) | commonorganicchemistry.com |

| Temperature | 0 °C to Room Temperature | commonorganicchemistry.com |

| Reaction Time | 1 to 18 hours | commonorganicchemistry.com |

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is characteristically labile to basic conditions, a property exploited extensively in solid-phase peptide synthesis (SPPS) and other synthetic methodologies. mdpi.comnih.gov The removal of the Fmoc group proceeds via a β-elimination mechanism.

The process is initiated by the abstraction of the acidic proton at the C9 position of the fluorene ring by a base, typically a secondary amine like piperidine (B6355638). mdpi.comyoutube.com This is followed by the elimination of the highly reactive dibenzofulvene (DBF) intermediate, which is subsequently trapped by the amine base to form a stable adduct. mdpi.comspringernature.com

Several bases can be employed for Fmoc deprotection, each with its own advantages. Piperidine is the most common choice, although alternatives like 4-methylpiperidine and piperazine are also used to minimize side reactions such as aspartimide formation. mdpi.comrsc.orgnih.gov A combination of piperazine and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been reported as a rapid and efficient alternative to piperidine for Fmoc removal. researchgate.netnih.govrsc.org

| Base | Typical Concentration | Solvent | Key Features | Reference |

| Piperidine | 20-30% | DMF or NMP | Standard and widely used | springernature.com |

| 4-Methylpiperidine | 20% | DMF | Similar efficacy to piperidine | mdpi.comnih.gov |

| Piperazine/DBU | 5% Piperazine, 2% DBU | NMP | Rapid deprotection, minimizes diketopiperazine formation | nih.govacs.org |

Functionalization at the C-2 Position: Introduction of the Methyl Acetate (B1210297) Moiety

The piperazine heterocycle is a common scaffold in many FDA-approved drugs. nih.govnih.gov However, the structural diversity of these compounds is often limited to substitutions on the nitrogen atoms. nih.govnih.gov The introduction of functional groups at the carbon atoms of the piperazine ring, such as a methyl acetate moiety at the C-2 position, significantly expands the chemical space for drug discovery.

Synthetic routes to achieve C-2 functionalization often start from chiral amino acids, which are transformed into key 1,2-diamine intermediates. mdpi.com These intermediates can then undergo cyclization to form the desired 3-substituted piperazine-2-acetic acid esters. mdpi.comresearchgate.net While methods for the synthesis of 3-substituted and 5-substituted piperazine-2-acetic acid esters have been developed, the synthesis of specifically 2-substituted analogs remains a focus of synthetic efforts. nih.govnih.govmdpi.com

Advanced Synthetic Strategies Employing Solid-Phase Organic Synthesis (SPOS)

Solid-phase organic synthesis (SPOS) offers a powerful platform for the preparation of libraries of complex molecules, including substituted piperazines. In SPOS, the starting material is attached to a solid support (resin), and subsequent reactions are carried out in a stepwise manner. This approach simplifies purification, as excess reagents and byproducts can be washed away after each step.

The synthesis of piperazine derivatives on solid support often involves the use of orthogonally protected building blocks. For instance, a resin-bound amino acid can be elaborated to form the piperazine ring, with the Boc and Fmoc groups allowing for selective functionalization of the nitrogens. The use of SPOS is particularly advantageous for the construction of diketopiperazines, which are formed through the cyclization and cleavage of linear dipeptides from the solid support.

The choice of resin and linking strategy is crucial for the successful implementation of SPOS. The linker must be stable to the reaction conditions used for the synthesis of the target molecule but cleavable under specific conditions to release the final product.

Reactivity and Transformational Chemistry of Orthogonally Protected Piperazine 2 Acetates

Selective Deprotection Studies and Reaction Kinetics

The principle of orthogonal protection relies on the differential lability of the protecting groups to specific reagents. researchgate.net The Boc group is characteristically sensitive to acidic conditions, while the Fmoc group is readily cleaved by bases. americanpeptidesociety.orgmasterorganicchemistry.com This differential reactivity allows for a stepwise approach to molecular elaboration.

The deprotection of the N-Boc group is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA). researchgate.netmasterorganicchemistry.com The reaction proceeds through the protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation, which is subsequently scavenged to prevent side reactions. masterorganicchemistry.com

While specific kinetic data for "Methyl (4-BOC-2-FMOC-Piperazine)-2-acetate" is not extensively documented, studies on related N-Boc protected heterocyclic systems provide insight into the reaction kinetics. The rate of deprotection is influenced by factors such as the concentration of the acid, the solvent, and the temperature. In many applications, a solution of 25-50% TFA in a solvent like dichloromethane (B109758) (DCM) is sufficient for complete removal of the Boc group at room temperature. researchgate.net More recently, thermal deprotection methods in continuous flow reactors have also been explored, offering an alternative to acid-labile conditions. acs.org

Table 1: General Conditions for Boc Deprotection in Piperazine (B1678402) Scaffolds

| Reagent | Solvent | Temperature (°C) | Typical Reaction Time |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) (25-50%) | Dichloromethane (DCM) | 0 - 25 | 30 - 120 min |

| Hydrochloric Acid (HCl) (4M) | Dioxane / Methanol | 0 - 25 | 1 - 4 hours |

This table presents generalized data from studies on N-Boc protected amines and heterocycles and serves as a guideline for model systems.

The Fmoc group is removed under basic conditions, typically using a secondary amine like piperidine (B6355638). americanpeptidesociety.orgnih.gov The mechanism involves the abstraction of the acidic proton on the fluorenyl ring system, followed by a β-elimination that releases the free amine, dibenzofulvene (DBF), and carbon dioxide. researchgate.net The liberated DBF is a reactive electrophile and is trapped by the amine base to prevent side reactions. researchgate.net

Piperazine itself has been investigated as a deprotection reagent for the Fmoc group, often as a safer alternative to piperidine. rsc.orglookchem.com Kinetic studies have shown that piperazine can be highly effective, especially when used in combination with a stronger, non-nucleophilic base like 1,8-diazabicycloundec-7-ene (DBU). rsc.orglookchem.com This combination can achieve complete Fmoc removal in under a minute. rsc.orglookchem.com The efficiency of Fmoc removal is crucial in applications like solid-phase peptide synthesis (SPPS) to ensure high-quality products. nih.govnih.gov

Table 2: Kinetic Data for Fmoc Deprotection using Piperazine-based Reagents

| Deprotection Reagent | Solvent | Half-life (t₁/₂) | Notes |

|---|---|---|---|

| 5% Piperazine | DMF | 50 seconds | Slower than 5% piperidine (t₁/₂ = 26s). |

| 5% Piperazine + 0.5% DBU | DMF | 12 seconds | Significant rate enhancement. |

| 5% Piperazine + 1% DBU | DMF | 7 seconds | Comparable to 20% piperidine (t₁/₂ = 7s). |

Data adapted from studies on Fmoc-Val-resin model systems. lookchem.com

The presence of both Boc and Fmoc groups on the piperazine scaffold allows for strategic, sequential functionalization. researchgate.net A typical synthetic route might involve the following steps:

Selective Fmoc Deprotection : The piperazine derivative is treated with a piperazine/DBU solution to remove the Fmoc group, leaving the Boc group intact. This exposes the nitrogen at position 2 for further reaction. rsc.orglookchem.com

First Functionalization : The newly freed secondary amine can then be modified, for example, through acylation or alkylation.

Selective Boc Deprotection : The resulting compound is then treated with an acid, such as TFA, to remove the Boc group at position 4, while the newly introduced group at position 2 remains unaffected. researchgate.net

Second Functionalization : The nitrogen at position 4 is now available for a second, different chemical modification.

This orthogonal strategy is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecules with precisely controlled architectures. sigmaaldrich.com

Further Functionalization of Selectively Deprotected Nitrogen Centers

Once a nitrogen center is selectively deprotected, it can undergo a variety of chemical transformations to build more complex molecular structures. The resulting secondary amine is nucleophilic and can react with a range of electrophiles.

N-Alkylation can be achieved through several methods, including nucleophilic substitution with alkyl halides or reductive amination. mdpi.com The reaction of a deprotected piperazine with an alkyl bromide or chloride, often in the presence of a base, leads to the formation of a new carbon-nitrogen bond. researchgate.netnih.gov Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride, is another common method for N-alkylation. mdpi.comnih.gov

N-Acylation involves the reaction of the free amine with an activated carboxylic acid derivative, such as an acyl chloride or an acid anhydride, to form a stable amide bond. nih.gov This is one of the most frequently employed reactions in pharmaceutical synthesis. researchgate.net Coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) can also be used to facilitate amide bond formation directly from a carboxylic acid. nih.gov

Table 3: Common Reagents for N-Alkylation and N-Acylation

| Transformation | Reagent Class | Specific Examples |

|---|---|---|

| N-Alkylation | Alkyl Halides | Methyl iodide, Benzyl (B1604629) bromide |

| Aldehydes/Ketones (Reductive Amination) | Formaldehyde, Acetone | |

| N-Acylation | Acyl Halides | Acetyl chloride, Benzoyl chloride |

Beyond simple alkyl and acyl groups, the deprotected nitrogen centers of the piperazine scaffold can be incorporated into other important functional groups.

Amide Linkages : As discussed, N-acylation is a robust method for forming amide bonds, which are central to the structure of peptides and many drug molecules. nih.govresearchgate.net

Urea (B33335) Linkages : Ureas can be synthesized by reacting the free amine with an isocyanate. commonorganicchemistry.com This reaction is typically high-yielding and proceeds without the need for a catalyst. commonorganicchemistry.com Alternatively, reagents like carbonyldiimidazole (CDI) or triphosgene (B27547) can be used to first activate the amine, which then reacts with another amine to form an unsymmetrical urea. commonorganicchemistry.commdpi.com The urea functional group is a key component in many biologically active compounds. nih.govnih.gov

Carbamate (B1207046) Linkages : Carbamates are formed by the reaction of the deprotected amine with a chloroformate, such as benzyl chloroformate, or by reaction with carbon dioxide under specific conditions. nih.govresearchgate.net In the context of the parent compound, this would essentially be re-protecting the nitrogen with a different carbamate group. The reaction of piperazine with CO2 has been studied in detail, leading to the formation of piperazine carbamates and dicarbamates. nih.govresearchgate.net

These functionalization reactions highlight the versatility of the orthogonally protected piperazine-2-acetate scaffold as a template for building a wide array of complex molecules for various applications.

Chemical Modifications at the Ester Moiety

The methyl ester of the orthogonally protected scaffold, Methyl (4-BOC-2-FMOC-Piperazine)-2-acetate, serves as a versatile functional handle for a variety of chemical transformations. The reactivity of this ester allows for its conversion into other key functional groups such as carboxylic acids, amides, alcohols, and aldehydes, thereby expanding the molecular diversity accessible from this building block. The presence of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the acid-labile tert-butyloxycarbonyl (Boc) group necessitates the use of carefully selected reaction conditions to ensure the selective transformation of the ester moiety without premature cleavage of these protecting groups.

Hydrolysis to Carboxylic Acids and Subsequent Derivatization

The conversion of the methyl ester to the corresponding carboxylic acid, (4-BOC-2-FMOC-Piperazine)-2-acetic acid, is a fundamental transformation that enables subsequent derivatization, most notably through amide bond formation. Standard saponification conditions using strong bases like sodium hydroxide (B78521) in aqueous or alcoholic solvents can readily cleave the Fmoc group. chemicalforums.com Therefore, specialized methods have been developed to achieve selective ester hydrolysis while preserving this base-sensitive protecting group.

Research in the field of peptide chemistry, where the Fmoc group is ubiquitous, has yielded several effective protocols. One prominent issue during basic hydrolysis in alcoholic solvents is the potential for transesterification, which can compete with the desired hydrolysis. nih.gov To circumvent these challenges, conditions have been optimized to minimize Fmoc deprotection and other side reactions. thieme-connect.de A successful strategy involves the use of lithium hydroxide (LiOH) in a tetrahydrofuran (B95107) (THF)/water solvent system at reduced temperatures (0°C). thieme-connect.de Another effective method employs sodium hydroxide in an isopropanol/water mixture in the presence of calcium chloride (CaCl₂), which is believed to protect the Fmoc group from cleavage. thieme-connect.de

More recently, a greener and more efficient method utilizing calcium(II) iodide (CaI₂) as a protective additive has been developed for the saponification of Fmoc-protected amino acid esters. nih.gov This method has been shown to be compatible with various protecting groups, including Boc, and proceeds in high yields without significant epimerization. nih.govresearchgate.net The optimized conditions involve the use of sodium hydroxide as the base in an acetone/water solvent system. nih.gov

| Reagent/Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| --- | LiOH (2 eq.) | THF / H₂O | 0 | Good | thieme-connect.de |

| CaCl₂ (0.8 mmol) | NaOH (1.2 eq.) | iPrOH / H₂O (7:3) | Room Temp. | 85 | thieme-connect.de |

| CaI₂ (19 eq.) | NaOH (1.5 eq.) | Acetone / H₂O | Room Temp. | ~84 (average) | nih.gov |

| Trimethyltin hydroxide | --- | 1,2-dichloroethane | Reflux | Good | nih.gov |

Once the carboxylic acid is obtained, it can be readily derivatized. The most common application is its activation and coupling with primary or secondary amines to form amide bonds. Standard peptide coupling reagents, such as hexafluorophosphate (B91526) benzotriazole (B28993) tetramethyl uronium (HBTU) or dicyclohexylcarbodiimide (B1669883) (DCC), can be employed to facilitate this transformation, providing access to a wide array of more complex piperazine-based structures. acs.org

Amidation and Transesterification Reactions

Direct conversion of the methyl ester to an amide (aminolysis) or another ester (transesterification) offers a more atom-economical route compared to the two-step hydrolysis-coupling sequence. However, these transformations often require forcing conditions or specific catalysis to proceed efficiently.

Direct aminolysis of unactivated methyl esters with amines is typically a slow process. To accelerate this reaction under mild conditions compatible with sensitive protecting groups, enzymatic methods have been explored. Lipases, such as immobilized Candida antarctica lipase (B570770) B (Novozyme 435), have been shown to effectively catalyze the direct amidation of methyl esters, offering high yields and selectivity under neutral conditions. nih.gov This biocatalytic approach is particularly attractive as it avoids harsh reagents that could compromise the integrity of the Boc or Fmoc groups. nih.gov Chemical catalysis using strong organic bases like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) has also been reported to promote the direct aminolysis of certain esters. mdpi.com

Transesterification can be achieved by heating the methyl ester in a different alcohol, typically in the presence of an acid or base catalyst. For a substrate bearing Fmoc and Boc groups, such conditions are often unsuitable. A milder, catalytic approach involves the use of scandium(III) triflate (Sc(OTf)₃), which can catalyze the transesterification of esters in boiling alcohols, potentially offering a compatible method for modifying the ester group. organic-chemistry.org

| Transformation | Method | Reagents/Catalyst | Key Features | Reference |

| Amidation | Enzymatic Aminolysis | Candida antarctica lipase (Novozyme 435), Amine | Mild, neutral conditions; High selectivity. | nih.gov |

| Amidation | Base-Catalyzed Aminolysis | 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), Amine | Effective for specific ester types; mild conditions. | mdpi.com |

| Transesterification | Lewis Acid Catalysis | Sc(OTf)₃, Alcohol | Catalytic; avoids strong acids/bases. | organic-chemistry.org |

Reduction to Alcohols or Aldehydes

The methyl ester can be selectively reduced to either a primary alcohol or an aldehyde, both of which are valuable synthetic intermediates. The choice of reducing agent and reaction conditions is critical to stop the reduction at the desired oxidation state and to avoid affecting the carbamate protecting groups or other reducible functionalities.

Reduction to Alcohols Strong reducing agents like lithium aluminum hydride (LiAlH₄) would readily reduce the ester but would likely also cleave the Fmoc group. A milder reagent, sodium borohydride (B1222165) (NaBH₄), is typically unreactive toward esters under standard conditions. ias.ac.in However, its reducing power can be enhanced by using it in a tetrahydrofuran (THF)/methanol solvent system or by the addition of Lewis acids such as lithium chloride (LiCl) or calcium chloride (CaCl₂). ias.ac.inreddit.com These modified NaBH₄ systems have been used to reduce esters to alcohols and could be applied to the piperazine-2-acetate scaffold, although careful optimization would be required to ensure the stability of the protecting groups. reddit.com An alternative is the reduction of the carboxylic acid (obtained via hydrolysis as per section 3.3.1) with reagents like sodium borohydride in the presence of an activating agent like 1,1'-carbonyldiimidazole (B1668759) (CDI). researchgate.net

Reduction to Aldehydes The partial reduction of an ester to an aldehyde requires a sterically hindered and reactive hydride source that can deliver a single hydride equivalent and remains stable at low temperatures. Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this transformation. masterorganicchemistry.comorganic-chemistry.org The reaction is typically carried out at very low temperatures (e.g., -78 °C) in an aprotic solvent like dichloromethane (DCM) or toluene. Under these conditions, DIBAL-H can selectively reduce the ester to the aldehyde without further reduction to the alcohol. masterorganicchemistry.com This method has been shown to be compatible with Fmoc, Boc, and other common protecting groups in the context of amino acid and peptide synthesis, making it highly suitable for the conversion of Methyl (4-BOC-2-FMOC-Piperazine)-2-acetate to its corresponding aldehyde. rsc.orgthieme-connect.de

| Target Product | Reagent(s) | Solvent | Temperature (°C) | Key Features | Reference |

| Alcohol | NaBH₄ / LiCl | THF or DME | Reflux | Milder than LiAlH₄; requires activation. | reddit.com |

| Alcohol | 1. CDI2. NaBH₄ | THF | Room Temp. | Two-step from corresponding carboxylic acid. | researchgate.net |

| Aldehyde | DIBAL-H | DCM or Toluene | -78 | High selectivity for aldehyde; compatible with Fmoc/Boc. | masterorganicchemistry.comrsc.org |

Applications in Synthetic Chemistry and Chemical Biology Research

Utilization as Versatile Chiral Building Blocks in Asymmetric Synthesis

The development of new methods for asymmetric synthesis is a cornerstone of medicinal chemistry, as the biological activity of a chiral drug is often confined to a single enantiomer. Chiral piperazine (B1678402) derivatives are highly valued pharmacophores, yet the creation of carbon-substituted piperazines with specific stereochemistry remains a significant synthetic challenge. rsc.org Orthogonally protected structures like Methyl (4-BOC-2-FMOC-piperazine)-2-acetate serve as crucial chiral building blocks, enabling the synthesis of enantiomerically pure target molecules.

The inherent chirality of these building blocks, often derived from natural amino acids, can be transferred through subsequent synthetic steps to control the stereochemical outcome of a reaction sequence. rsc.org Research has demonstrated synthetic routes to obtain enantiomerically pure 2-substituted piperazines starting from α-amino acids, which are then orthogonally protected to yield versatile intermediates. rsc.org For instance, palladium-catalyzed asymmetric allylic alkylation has been successfully employed to synthesize α-tertiary piperazin-2-ones, which can be subsequently reduced to the corresponding chiral piperazines. nih.gov These methods underscore the value of having a stereochemically defined piperazine core, which can be elaborated into medicinally important compounds. nih.gov The availability of such chiral synthons is critical for exploring the chemical space of carbon-substituted piperazines, a domain that remains largely untapped compared to the more common N,N'-disubstituted derivatives. rsc.org

Role in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry has revolutionized drug discovery by enabling the rapid synthesis of large, diverse collections of molecules, or libraries, for high-throughput screening. The piperazine ring is a privileged scaffold in medicinal chemistry, and orthogonally protected building blocks are ideal starting points for library synthesis due to the potential for controlled, stepwise diversification. researchgate.net

The key to the utility of Methyl (4-BOC-2-FMOC-piperazine)-2-acetate in library synthesis lies in its orthogonal protection scheme. The BOC and FMOC groups can be removed under mutually exclusive conditions (acid vs. base), allowing for the selective functionalization of the two distinct nitrogen atoms of the piperazine ring.

This dual-protection strategy enables a divergent synthetic approach. Starting from the common piperazine core, one protecting group (e.g., FMOC) can be removed, and a set of diverse building blocks (e.g., acylating agents) can be coupled to the newly freed amine. Subsequently, the second protecting group (BOC) is removed, and a second set of diverse reagents is introduced. This process, often performed on a solid support, allows for the parallel synthesis of a large matrix of compounds from a small number of starting materials. nih.govnih.gov This strategy has been successfully applied to generate libraries based on piperazine-2-carboxylic acid scaffolds, yielding compounds with high purity suitable for biological screening. nih.gov

| Protecting Group | Position | Cleavage Condition | Potential Subsequent Reaction |

|---|---|---|---|

| FMOC (9-fluorenylmethoxycarbonyl) | N-2 | Base (e.g., Piperidine (B6355638) in DMF) | Acylation, Sulfonylation, Alkylation |

| BOC (tert-butyloxycarbonyl) | N-4 | Acid (e.g., Trifluoroacetic acid) | Reductive Amination, Arylation |

While diversification at the nitrogen atoms is straightforward, achieving diversity at the carbon positions of the piperazine ring is more challenging but offers access to novel chemical space. researchgate.net Recent advances have provided routes to C-H functionalization of the piperazine core. For instance, methods involving direct C-H lithiation of N-Boc-protected piperazines, followed by reaction with an electrophile, allow for the introduction of substituents at the carbon atom adjacent to the protected nitrogen. mdpi.com Photoredox catalysis has also emerged as a powerful tool for the C-H alkylation and arylation of carbamate-protected piperazines. mdpi.com Although these methods may not be directly applied to the title compound without modification, they illustrate synthetic strategies that can be adapted to chiral, orthogonally protected piperazine scaffolds to create libraries with carbon-based diversity, significantly expanding the structural variety of the resulting compounds. rsc.orgnih.gov

Precursor in the Synthesis of Complex Heterocycles and Peptidomimetics

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability and oral bioavailability. The conformationally constrained nature of the piperazine ring makes it an excellent scaffold for constructing peptidomimetics that replicate the secondary structures of peptides, such as β-turns and α-helices. nih.gov

Orthogonally protected piperazine derivatives are instrumental in the solid-phase synthesis of such complex molecules. For example, piperazine-based scaffolds have been used to create α-helix mimetics capable of presenting three functional groups in a precise spatial orientation to mimic the key side-chain residues of a helical peptide. nih.gov Similarly, diketopiperazines, which can be readily synthesized from piperazine-2-carboxylic acid precursors, are widely used as β-turn mimetics. nih.gov The synthetic accessibility and chemical stability of the piperazine core, combined with the versatility offered by orthogonal protection, make it a privileged structure in the design of novel therapeutics based on peptidomimetic principles. researchgate.net

Methodological Advancements in Solid-Phase Organic Synthesis (SPOS) and Automation

Solid-phase organic synthesis (SPOS), particularly Solid-Phase Peptide Synthesis (SPPS), is the dominant methodology for preparing peptides and other oligomeric molecules. nih.gov The success of SPPS relies heavily on the use of orthogonal protecting groups, with the Fmoc/tBu strategy being the most widely adopted. peptide.comiris-biotech.de Methyl (4-BOC-2-FMOC-piperazine)-2-acetate is perfectly suited for this methodology.

In a typical Fmoc-based SPPS cycle, the Fmoc group is removed with a mild base (commonly piperidine or piperazine in DMF) to expose a free amine for the next coupling step. nih.govrsc.org The repetitive nature of the deprotection, washing, and coupling steps is highly amenable to automation. iris-biotech.de Modern automated peptide synthesizers, often utilizing microwave irradiation to accelerate coupling and deprotection times, can rapidly assemble complex molecules on a solid support. biotage.com The use of well-defined, high-purity building blocks like Methyl (4-BOC-2-FMOC-piperazine)-2-acetate is critical to the success of these automated protocols, ensuring high fidelity and purity in the final product. uci.edu The robust nature of the Fmoc/BOC protection scheme allows for the integration of piperazine-based scaffolds into automated workflows for the creation of sophisticated peptidomimetics and combinatorial libraries.

Spectroscopic and Computational Investigations of Protected Piperazine Derivatives

Spectroscopic Characterization Methodologies for Structure Elucidation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

The definitive identification and structural confirmation of asymmetrically protected piperazine (B1678402) derivatives rely heavily on spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for elucidating the detailed molecular structure. For a compound like Methyl (4-BOC-2-FMOC-Piperazine)-2-acetate, both ¹H and ¹³C NMR provide a wealth of information.

¹H NMR spectra reveal the number of different types of protons and their connectivity. Key expected signals would include those for the tert-butyl protons of the BOC group (typically a singlet around 1.4 ppm), the complex multiplets of the piperazine ring protons, the characteristic signals of the fluorenyl group in the FMOC moiety (in the aromatic region, ~7.2-7.8 ppm), and the methyl ester singlet (~3.7 ppm).

¹³C NMR spectra provide information on the carbon skeleton. Distinct signals for the carbonyl carbons of the BOC, FMOC, and acetate (B1210297) groups, as well as the quaternary and aliphatic carbons of the protecting groups and the piperazine ring, would be expected.

N-acylated piperazines often exhibit complex NMR spectra at room temperature due to restricted rotation around the amide C-N bond, leading to the presence of multiple conformers. nih.govresearchgate.net This can result in the broadening or splitting of signals for the piperazine ring protons. nih.gov Temperature-dependent NMR studies are often employed to probe these dynamic processes and determine the energy barriers for conformational interchange. researchgate.netrsc.org

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and to gain information about its structure through fragmentation patterns. Electrospray ionization (ESI) is a common technique for such molecules, typically revealing the protonated molecular ion [M+H]⁺ or adducts with sodium [M+Na]⁺. nih.gov High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the elemental composition. nih.gov Fragmentation in the mass spectrometer can often show characteristic losses of the protecting groups, further confirming the structure.

Interactive Data Table: Representative ¹H NMR Data for a Protected Piperazine Scaffold Below are typical chemical shift ranges for a molecule with the structural features of Methyl (4-BOC-2-FMOC-Piperazine)-2-acetate, based on data for related compounds. chemicalbook.comchemicalbook.comjgtps.com

| Functional Group | Proton Type | Representative Chemical Shift (δ, ppm) | Multiplicity |

| BOC Group | -C(CH₃)₃ | 1.4 - 1.5 | Singlet (s) |

| Piperazine Ring | Ring CH, CH₂ | 2.5 - 4.5 | Multiplets (m) |

| Acetate Moiety | -OCH₃ | 3.6 - 3.8 | Singlet (s) |

| Acetate Moiety | -CH₂-COO | 2.7 - 3.0 | Multiplet (m) |

| FMOC Group | Fluorenyl CH | 4.2 - 4.5 | Multiplet (m) |

| FMOC Group | Fluorenyl CH₂ | 4.5 - 4.8 | Multiplet (m) |

| FMOC Group | Aromatic CH | 7.2 - 7.8 | Multiplets (m) |

Conformational Analysis and Molecular Dynamics Studies of Piperazine Scaffolds

The piperazine ring is not planar and, similar to cyclohexane, typically adopts a flexible chair conformation. However, the introduction of bulky N-substituents, such as BOC and FMOC groups, significantly influences its conformational landscape. nih.govnih.gov

Conformational Analysis investigates the spatial arrangement of atoms in a molecule. For N-acyl piperazines, conjugation between the nitrogen lone pair and the carbonyl group introduces partial double-bond character to the N-C(O) bond. nih.gov This creates a planar amide group and results in a significant energy barrier to rotation, leading to distinct conformers (rotamers). nih.govrsc.org Furthermore, steric interactions, such as pseudoallylic strain, can force substituents on the ring into specific axial or equatorial orientations to minimize repulsion. nih.gov For 2-substituted N-acylpiperidines and related heterocycles, the axial conformation is often strongly favored. nih.gov These conformational preferences can be studied using techniques like temperature-dependent NMR and X-ray crystallography. researchgate.net

Molecular Dynamics (MD) simulations provide a computational method to explore the dynamic behavior of molecules over time. nih.govresearchgate.net By simulating the movements of atoms and bonds, MD can map the potential energy surface of the molecule, identify stable low-energy conformations, and analyze the transitions between them. acs.orgnih.gov For protected piperazine derivatives, MD simulations can elucidate how the molecule behaves in a solvent, how flexible the piperazine ring is, and what the preferential orientations of the bulky protecting groups are. nih.govnitech.ac.jp Such studies are crucial for understanding how these molecules might interact with biological targets like enzymes or receptors. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules like protected piperazine derivatives. jksus.orgscilit.comtandfonline.com These computational methods solve approximations of the Schrödinger equation to determine molecular geometry, electronic structure, and other physicochemical properties. jksus.org

Electronic Structure and Reactivity: DFT calculations can be used to optimize the molecule's geometry to find its most stable three-dimensional structure. jksus.org Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides critical insights into reactivity. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. research-nexus.netscilit.com MEPs illustrate the charge distribution across the molecule, highlighting electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions. This allows for the prediction of sites susceptible to electrophilic and nucleophilic attack, which is invaluable for understanding reaction mechanisms. research-nexus.net

Interactive Data Table: Key Quantum Chemical Descriptors for Piperazine Derivatives The following table summarizes typical parameters obtained from DFT calculations for piperazine derivatives, which are used to predict their reactivity.

| Parameter | Description | Typical Implication |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Higher value indicates greater electron-donating ability. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Lower value indicates greater electron-accepting ability. |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | A smaller gap suggests higher reactivity. |

| Dipole Moment (μ) | Measure of the overall polarity of the molecule | Influences solubility and intermolecular interactions. |

Emerging Trends and Future Research Directions

Development of Greener and More Sustainable Synthetic Protocols for Piperazine (B1678402) Derivatives

The synthesis of piperazine derivatives is progressively moving towards more environmentally benign methodologies. benthamdirect.comeurekaselect.com A key focus is the reduction of waste, energy consumption, and the use of hazardous reagents. mdpi.comresearchgate.net

Recent innovations include:

Photoredox Catalysis: This approach uses visible light to drive chemical reactions, often under mild conditions. encyclopedia.pub Protocols using iridium-based complexes or purely organic photocatalysts like carbazolyl dicyanobenzene (4CzIPN) have been developed for the synthesis of C2-substituted piperazines. mdpi.comorganic-chemistry.org The use of organic photocatalysts is particularly advantageous as they can be derived from renewable materials, enhancing the sustainability of the process. mdpi.com

Solar-Powered Synthesis: Harnessing concentrated solar radiation (CSR) as a renewable energy source has been demonstrated for the reductive amination of aldehydes to produce 1,4-disubstituted piperazines. This method leads to faster reactions, high yields, and a significant reduction in conventional energy consumption. researchgate.net

Catalyst-Based Synthesis: The development of heterogeneous catalysts that can be easily separated from the reaction mixture and reused is a cornerstone of green chemistry. nih.gov For instance, metal ions supported on polymeric resins have been used to catalyze the synthesis of monosubstituted piperazines, simplifying purification and reducing waste. nih.gov

Avoiding Toxic Reagents: Research is actively seeking alternatives to toxic reagents. For example, the Carboxylic Amine Protocol (CLAP) avoids substrates derived from tin by using amino-acid-derived radical precursors, improving the reaction's sustainability. mdpi.com

| Protocol | Energy Source | Key Advantages | Example Catalyst/Reagent | Reference |

|---|---|---|---|---|

| Photoredox Catalysis | Visible Light | Mild reaction conditions, high efficiency, use of renewable organic catalysts. | Iridium complexes, Acridinium salts, 4CzIPN | mdpi.comencyclopedia.pub |

| Solar Synthesis | Concentrated Solar Radiation (CSR) | Rapid reactions, high yields, significant reduction in fossil fuel energy consumption. | Sodium triacetoxyborohydride | researchgate.net |

| Heterogeneous Catalysis | Thermal | Easy catalyst separation and reuse, simplified workup. | Metal ions on polymer resin | nih.gov |

| CLAP Protocol | Visible Light | Avoids use of toxic tin-based reagents. | Amino-acid derived precursors | mdpi.com |

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, or continuous-flow synthesis, is revolutionizing the production of pharmaceuticals by moving from traditional batch reactors to continuous, automated systems. researchgate.netacs.org This technology offers significant advantages for the synthesis of piperazine derivatives, including improved safety, scalability, and efficiency. beilstein-journals.orgnih.gov

Key developments in this area include:

Automated Multi-Step Synthesis: Researchers have developed machine-assisted, multi-step flow preparations of piperazine derivatives like piperazine-2-carboxamide. beilstein-journals.orgnih.gov These systems integrate different devices for seamless, automated synthesis, optimization, and monitoring. technologynetworks.comresearchgate.net

Enhanced Safety and Control: Microreactors used in flow chemistry allow for precise control over reaction parameters like temperature and pressure. researchgate.netacs.org This is particularly beneficial for hazardous reactions, as the small reaction volumes minimize risk.

Telescoped Reactions: Flow systems enable "reaction telescoping," where multiple synthetic steps are performed sequentially without isolating intermediates. uc.pt This reduces waste from workup and purification steps and significantly shortens synthesis time. acs.org

Scalability: Processes developed on a small scale in the lab can be more easily and reliably scaled up for industrial production by running the flow system for longer periods. nih.gov The automated flow synthesis of various N-heterocycles has demonstrated the potential for efficient manufacturing. acs.org

The integration of these platforms, often controlled by open-source software on low-cost computers like the Raspberry Pi, makes advanced, automated synthesis more accessible for research and development. beilstein-journals.orgresearchgate.net

Exploration of New Catalytic Methods for Regio- and Stereoselective Functionalization

A major challenge in piperazine chemistry has been the selective functionalization of the carbon atoms of the ring, as over 80% of piperazine-containing drugs are substituted only at the nitrogen atoms. nih.govmdpi.com Recent breakthroughs in catalysis are enabling the direct and precise modification of the piperazine core. nih.gov

Future research is focused on several promising areas:

Direct C–H Functionalization: This is the most direct route to creating carbon-substituted piperazines. nih.gov Methods involving photoredox catalysis, transition-metal catalysis, and α-lithiation are being actively developed. nih.govnih.gov For instance, organic photoredox catalysis can achieve site-selective C–H alkylation by electronically differentiating the two nitrogen atoms within the piperazine ring. acs.org

Asymmetric Synthesis: The development of chiral drugs requires methods that can produce a single enantiomer. rsc.org Catalytic asymmetric synthesis is a key focus area, with methods like palladium-catalyzed asymmetric hydrogenation of pyrazines and iridium-catalyzed hydrogenation providing access to chiral piperazines with high enantioselectivity. rsc.orgacs.org Asymmetric lithiation-trapping of N-Boc piperazines has also been established as a powerful route to enantiopure α-substituted piperazines. nih.govacs.org

Regio- and Diastereoselective Synthesis: New catalysts are enabling unprecedented control over where and how functional groups are added. An iridium-catalyzed method allows for the synthesis of complex C-substituted piperazines from imines with high regio- and diastereoselectivity, producing a single, previously unreported diastereomer. nih.govacs.org

| Method | Catalyst Type | Transformation | Selectivity | Reference |

|---|---|---|---|---|

| Photoredox C–H Arylation | Iridium complex | Adds aryl group to C-H bond | Regioselective | mdpi.comencyclopedia.pub |

| Organic Photoredox C–H Alkylation | Acridinium salts | Adds alkyl group to C-H bond | Site-selective | mdpi.comacs.org |

| Asymmetric Hydrogenation | Iridium or Palladium complex | Reduces pyrazines to chiral piperazines | Enantioselective | rsc.orgacs.org |

| Asymmetric Lithiation | s-BuLi/(-)-sparteine | Adds electrophiles to C-H bond | Enantioselective | nih.govacs.org |

| Iminium Cycloaddition | Iridium complex | Forms tetrasubstituted piperazines from imines | Regio- and Diastereoselective | nih.govacs.org |

Design and Synthesis of Advanced Piperazine-Based Architectures with Tunable Properties

Beyond simple substitution, future research is directed towards creating more complex, three-dimensional piperazine-based structures. tandfonline.com The goal is to design molecules with precisely controlled shapes and properties for advanced applications, particularly in drug discovery. nih.govresearchgate.net

Key trends include:

Conformationally Restricted Analogs: The flexibility of the piperazine ring can be reduced by incorporating it into more complex polycyclic systems, such as bicyclic or spirocyclic architectures. tandfonline.comrsc.org This conformational restriction can lock the molecule into a specific shape that enhances binding to a biological target.

Modular Synthesis: New synthetic strategies allow for the modular construction of highly substituted piperazines. organic-chemistry.org For example, a palladium-catalyzed cyclization can couple diamines with a propargyl unit to build complex piperazine-related heterocycles with high stereochemical control. organic-chemistry.org Another one-pot, three-component reaction uses N-activated aziridines to produce highly substituted piperazines with excellent stereoselectivity. acs.org

Exploring New Chemical Space: By developing efficient syntheses for carbon-substituted and stereochemically complex piperazines, chemists can explore a much wider range of molecular shapes and functionalities. rsc.org This is crucial for finding new drugs and overcoming challenges like drug resistance. tandfonline.com

These advanced architectures, built upon versatile scaffolds like "Methyl (4-BOC-2-FMOC-piperazine)-2-acetate," will provide access to novel chemical matter with properties tailored for specific therapeutic targets.

Q & A

Q. How can researchers optimize the synthesis of Methyl (4-BOC-2-FMOC-Piperazine)-2-acetate while ensuring high purity?

Methodological Answer: The synthesis involves sequential protection of the piperazine ring with Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) groups. Key steps include:

- Deprotection/Reprotection: Use trifluoroacetic acid (TFA) for Boc removal under controlled conditions (e.g., dichloromethane solvent, 12-hour reaction time) to avoid side reactions. Fmoc protection is typically achieved using Fmoc-Cl in the presence of a base like potassium carbonate .

- Purification: Employ silica gel column chromatography with gradients of ethyl acetate and petroleum ether (1:1 ratio) to isolate the target compound. Monitor purity via HPLC (>97%) .

Q. Table 1: Synthesis Optimization Parameters

Q. What analytical techniques are most effective for characterizing Methyl (4-BOC-2-FMOC-Piperazine)-2-acetate?

Methodological Answer:

- NMR Spectroscopy: Use ¹H/¹³C NMR to confirm regioselective protection of the piperazine nitrogen atoms. Key signals include Fmoc aromatic protons (δ 7.3–7.8 ppm) and Boc tert-butyl groups (δ 1.4 ppm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., m/z 481.2 for C₂₄H₃₁N₃O₆) .

- HPLC: Reverse-phase C18 columns with acetonitrile/water gradients assess purity and detect impurities (<3%) .

Q. What are the stability considerations for storing Methyl (4-BOC-2-FMOC-Piperazine)-2-acetate?

Methodological Answer:

- Solubility: Dissolve in DMSO or DCM for stock solutions (e.g., 10 mM). Avoid aqueous buffers to prevent hydrolysis of labile groups .

- Storage: Store at room temperature (RT) in desiccated, amber vials. Stability exceeds 6 months under inert gas (argon) .

Advanced Research Questions

Q. How does pH influence the stability of Methyl (4-BOC-2-FMOC-Piperazine)-2-acetate during bioconjugation?

Methodological Answer:

- Acidic Conditions (pH <4): Rapid cleavage of the Boc group occurs, as demonstrated in TFA-mediated deprotection (pH ~1). Monitor via LC-MS to avoid unintended degradation .

- Neutral/Basic Conditions (pH 7–9): Fmoc remains stable, but prolonged exposure to bases (e.g., piperidine) may lead to β-elimination. Optimize reaction times (<30 minutes) .

Q. Table 2: Stability Under Varied pH

| pH | Observation | Application Insight | Reference |

|---|---|---|---|

| 1–3 | Boc deprotection within 1 hour | Use for sequential editing | |

| 7–9 | Fmoc stable for ≤30 minutes | Limit base exposure |

Q. What role does Methyl (4-BOC-2-FMOC-Piperazine)-2-acetate play in multi-step peptide synthesis?

Methodological Answer:

- Orthogonal Protection: Boc and Fmoc groups enable selective modification of specific piperazine nitrogens. For example, Boc can be removed first for coupling to a resin-bound peptide, followed by Fmoc deprotection for side-chain functionalization .

- Case Study: In solid-phase synthesis, the compound served as a linker for attaching fluorophores to peptide backbones, achieving >90% coupling efficiency .

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR signals) for this compound?

Methodological Answer:

- Isomer Identification: Geometric isomers (e.g., enol acetates) may arise during synthesis. Use NOESY NMR to differentiate isomers based on spatial proton interactions .

- Fragmentation Analysis: Compare MS/MS patterns with reference standards. For example, a molecular ion at m/z 378 with distinct fragmentation indicates structural variants .

Q. What strategies mitigate racemization during solid-phase synthesis using Methyl (4-BOC-2-FMOC-Piperazine)-2-acetate?

Methodological Answer:

Q. Are there alternative characterization methods beyond NMR and HPLC for validating this compound?

Methodological Answer:

- X-ray Crystallography: Resolve stereochemical ambiguities. For example, a related piperazine trifluoroacetate structure was confirmed via single-crystal X-ray (space group P2₁/c) .

- Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) predict electronic properties and verify experimental IR spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.